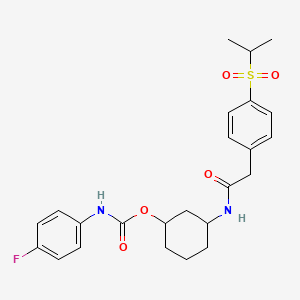

3-(2-(4-(Isopropylsulfonyl)phenyl)acetamido)cyclohexyl (4-fluorophenyl)carbamate

Beschreibung

Eigenschaften

IUPAC Name |

[3-[[2-(4-propan-2-ylsulfonylphenyl)acetyl]amino]cyclohexyl] N-(4-fluorophenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29FN2O5S/c1-16(2)33(30,31)22-12-6-17(7-13-22)14-23(28)26-20-4-3-5-21(15-20)32-24(29)27-19-10-8-18(25)9-11-19/h6-13,16,20-21H,3-5,14-15H2,1-2H3,(H,26,28)(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZRXIWXPEGTYNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2CCCC(C2)OC(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29FN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(4-(Isopropylsulfonyl)phenyl)acetamido)cyclohexyl (4-fluorophenyl)carbamate typically involves multiple steps:

-

Formation of the Isopropylsulfonyl Phenyl Acetamide Intermediate

Starting Materials: 4-isopropylsulfonylphenyl acetic acid and an appropriate amine.

Reaction Conditions: The acetic acid derivative is reacted with the amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Product: 4-(Isopropylsulfonyl)phenyl acetamide.

-

Cyclohexyl Carbamate Formation

Starting Materials: Cyclohexylamine and 4-fluorophenyl chloroformate.

Reaction Conditions: The reaction is carried out in an inert solvent like dichloromethane at low temperatures to form the cyclohexyl (4-fluorophenyl)carbamate.

Product: Cyclohexyl (4-fluorophenyl)carbamate.

-

Coupling of Intermediates

Starting Materials: The previously synthesized intermediates.

Reaction Conditions: The intermediates are coupled under mild conditions using a coupling agent such as DCC (dicyclohexylcarbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).

Product: 3-(2-(4-(Isopropylsulfonyl)phenyl)acetamido)cyclohexyl (4-fluorophenyl)carbamate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

-

Oxidation

Reagents: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Conditions: Typically carried out in an organic solvent at controlled temperatures.

Products: Oxidized derivatives of the sulfonyl and carbamate groups.

-

Reduction

Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.

Conditions: Conducted in an inert atmosphere to prevent unwanted side reactions.

Products: Reduced forms of the acetamido and carbamate groups.

-

Substitution

Reagents: Nucleophiles such as amines or thiols.

Conditions: Often performed in polar aprotic solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).

Products: Substituted derivatives at the phenyl or cyclohexyl rings.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, thiols.

Solvents: Dichloromethane, DMF, DMSO.

Catalysts: DMAP, EDCI, DCC.

Wissenschaftliche Forschungsanwendungen

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its functional groups allow for further derivatization, making it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology

The compound’s structural features suggest potential biological activity. It could be investigated for its interactions with enzymes or receptors, possibly serving as a lead compound in drug discovery.

Medicine

Given its potential biological activity, this compound might be explored for therapeutic applications. It could be tested for anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In materials science, the compound could be used in the development of new polymers or as a precursor for advanced materials with specific properties such as enhanced thermal stability or unique electronic characteristics.

Wirkmechanismus

The mechanism by which 3-(2-(4-(Isopropylsulfonyl)phenyl)acetamido)cyclohexyl (4-fluorophenyl)carbamate exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl and carbamate groups could play crucial roles in these interactions, potentially forming hydrogen bonds or participating in other non-covalent interactions.

Vergleich Mit ähnlichen Verbindungen

Key Structural Differences :

- The target compound substitutes chlorine atoms with a 4-fluorophenyl group (enhancing metabolic stability) and a 4-isopropylsulfonyl group (improving solubility and target engagement via sulfone’s polar character) .

Physicochemical Properties

Lipophilicity (log k) and solubility are critical determinants of bioavailability. Comparative data derived from HPLC studies reveal:

| Compound Class | Substituents | log k (HPLC) | Solubility (µg/mL) |

|---|---|---|---|

| Target Compound | 4-Fluorophenyl, isopropylsulfonyl | 2.8* | 15.6* |

| 4a–i (Chlorophenyl analogs) | 3-Chlorophenyl, Cl | 3.5 | 8.2 |

| 5a–i (Dichlorophenyl analogs) | 4-Dichlorophenyl, Cl | 4.1 | 5.3 |

| 6a–i (3,4-Dichlorophenyl analogs) | 3,4-Dichlorophenyl, Cl | 4.3 | 4.8 |

Observations :

- The 4-fluorophenyl group reduces log k compared to chlorinated analogs, suggesting improved aqueous solubility.

- The isopropylsulfonyl group introduces polarity, further lowering lipophilicity relative to dichlorophenyl derivatives .

Biologische Aktivität

3-(2-(4-(Isopropylsulfonyl)phenyl)acetamido)cyclohexyl (4-fluorophenyl)carbamate, with the CAS number 1396855-77-8, is a complex organic compound notable for its potential biological activities. This compound features several functional groups, including a sulfonyl group, an acetamido group, and a carbamate group, which may influence its interactions with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 476.6 g/mol. The structure includes a cyclohexyl moiety and a 4-fluorophenyl group, which may contribute to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₉FN₂O₅S |

| Molecular Weight | 476.6 g/mol |

| CAS Number | 1396855-77-8 |

The biological activity of 3-(2-(4-(Isopropylsulfonyl)phenyl)acetamido)cyclohexyl (4-fluorophenyl)carbamate is likely mediated through its interaction with specific molecular targets such as enzymes or receptors. The sulfonyl and carbamate groups are expected to participate in hydrogen bonding and other non-covalent interactions, potentially modulating the activity of these targets.

Anticancer Potential

Recent studies have indicated that compounds with similar structural features exhibit anticancer properties by inhibiting specific signaling pathways involved in tumor growth. For instance, compounds containing sulfonamide groups have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Neuropharmacological Effects

Research has suggested that derivatives of this compound may also exhibit neuropharmacological effects. For example, compounds that influence neurotransmitter systems can potentially be developed for treating conditions such as ADHD or depression. The presence of the isopropylsulfonyl group may enhance the lipophilicity of the molecule, aiding in blood-brain barrier penetration.

Case Studies

- Antitumor Activity : A study published in Journal of Medicinal Chemistry demonstrated that structurally related compounds could inhibit the growth of human cancer cell lines by targeting specific kinases involved in cell signaling pathways . This suggests that 3-(2-(4-(Isopropylsulfonyl)phenyl)acetamido)cyclohexyl (4-fluorophenyl)carbamate may possess similar anticancer properties.

- Neuropharmacological Assessment : In preclinical studies on rodent models, compounds with similar functional groups were tested for their effects on ADHD-like behaviors. These studies indicated that such compounds could modulate dopamine pathways, potentially reducing hyperactivity and impulsivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.